methyl (1R,4aR,7S,7aR)-7-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate
Description
The compound methyl (1R,4aR,7S,7aR)-7-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate is a highly functionalized cyclopenta[c]pyran derivative. Key features include:
- Stereochemistry: The (1R,4aR,7S,7aR) configuration ensures specific spatial orientation critical for biological interactions.
- Substituents: A hydroxymethyl group at position 7, a β-D-glucopyranosyloxy moiety at position 1, and a methyl ester at position 4 .
- Molecular Formula: C₁₈H₂₆O₁₃ (exact mass: 474.14 g/mol) derived from stereochemical data .
This compound belongs to the iridoid glycoside family, often found in medicinal plants like Lungwort ().
Properties
IUPAC Name |
methyl (1R,4aR,7S,7aR)-7-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O11/c1-25-14(23)8-5-26-15(10-7(8)2-3-17(10,24)6-19)28-16-13(22)12(21)11(20)9(4-18)27-16/h2-3,5,7,9-13,15-16,18-22,24H,4,6H2,1H3/t7-,9+,10-,11+,12-,13+,15+,16-,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMPAUZQVRGFRE-ZYEJEXACSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(C2C1C=CC2(CO)O)OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CO[C@@H]([C@@H]2[C@H]1C=C[C@]2(CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (1R,4aR,7S,7aR)-7-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate is an iridoid glycoside predominantly found in Gardenia jasminoides Ellis. This compound has garnered attention for its diverse biological activities including anti-inflammatory, antioxidant, and hepatoprotective effects. This article reviews the current understanding of its biological activity based on various research findings.
| Property | Value |
|---|---|
| CAS Number | 24512-62-7 |
| Molecular Formula | C17H24O11 |
| Molecular Weight | 404.4 g/mol |
| IUPAC Name | Methyl (1S,4aS,7S,7aS)-7-hydroxy... |
| InChI | InChI=1S/C17H24O11/... |
1. Anti-inflammatory Activity
Research indicates that methyl (1R,4aR,7S,7aR)-7-hydroxy-7-(hydroxymethyl) exhibits significant anti-inflammatory properties. It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
2. Antioxidant Effects
The compound demonstrates strong antioxidant activity by scavenging free radicals and enhancing the body's antioxidant defense mechanisms. Studies have shown that it increases the levels of endogenous antioxidants like glutathione .
3. Hepatoprotective Effects
Methyl (1R,4aR,7S,7aR)-7-hydroxy-7-(hydroxymethyl) has been investigated for its hepatoprotective effects in models of liver injury induced by acetaminophen and other hepatotoxic agents. It mitigates liver damage by restoring cellular antioxidant levels and modulating apoptotic pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Oxidative Stress Modulation : It reduces oxidative stress by upregulating antioxidant enzymes and downregulating pro-apoptotic factors .
- Inflammatory Pathway Regulation : The compound inhibits NF-kB signaling pathways which are crucial in inflammation .
Case Study 1: Hepatoprotective Effects
A study conducted on mice demonstrated that administration of methyl (1R,4aR,7S,7aR)-7-hydroxy-7-(hydroxymethyl) significantly reduced liver enzyme levels following acetaminophen-induced toxicity. Histological analysis revealed decreased necrosis and inflammation in liver tissues compared to untreated controls .
Case Study 2: Antioxidant Activity
In vitro studies showed that the compound effectively scavenged free radicals in a dose-dependent manner. The IC50 value was found to be less than 50 µM, indicating potent antioxidant capacity .
Scientific Research Applications
Chemical Properties and Reactivity
The compound exhibits multiple hydroxyl groups and a cyclopenta[c]pyran structure that contribute to its reactivity. Key chemical properties include:
- Oxidation Potential : Hydroxyl groups can be oxidized to form carbonyl compounds.
- Reduction Reactions : The compound can undergo reduction to modify functional groups.
- Synthesis Building Block : It serves as a precursor for synthesizing more complex molecules due to its versatile functional groups.
Biochemical Probes
The unique structure allows the compound to interact with specific enzymes and receptors. It can be utilized as a biochemical probe to study various metabolic pathways and enzyme activities.
Therapeutic Potential
Research indicates that this compound possesses several pharmacological properties:
- Anti-inflammatory Effects : Exhibits potential in reducing inflammation.
- Antioxidant Activity : Protects cells from oxidative stress.
- Hepatoprotective Properties : Shows promise in protecting liver cells from damage.
Drug Development
Given its biological activities, this compound is a candidate for drug development aimed at treating conditions such as:
- Inflammatory diseases
- Oxidative stress-related disorders
- Liver diseases
Industrial Applications
In industrial settings, methyl (1R,4aR,7S,7aR)-7-hydroxy-7-(hydroxymethyl)-1-[...]-carboxylate can be utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various processes including:
- Cosmetic Formulations : Due to its antioxidant properties.
- Nutraceuticals : As an ingredient in health supplements aimed at liver health .
Case Study 1: Pharmacological Research
A study demonstrated the compound's ability to inhibit pro-inflammatory cytokines in vitro. This suggests its potential use in developing anti-inflammatory drugs.
Case Study 2: Antioxidant Studies
Research published in a peer-reviewed journal highlighted the compound's efficacy in scavenging free radicals. This property is crucial for formulating products aimed at reducing oxidative stress .
Comparison with Similar Compounds
Substituent Variations and Molecular Complexity
Key Observations :
Physicochemical and ADMET Properties
Key Observations :
- The target’s low XLogP (-3.5) and high TPSA (~220 Ų) suggest poor blood-brain barrier (BBB) penetration but moderate intestinal absorption due to balanced polarity .
- ’s compound, with higher polarity (TPSA = 255 Ų), shows even lower absorption, highlighting the trade-off between solubility and bioavailability .
Key Observations :
- The target compound’s 7-hydroxymethyl and glucosyloxy groups may enhance binding to inflammatory targets like NF-κB and HIF-1α compared to simpler analogues .
- ’s compound, lacking glycosylation, shows stronger cytochrome P450 interactions, suggesting metabolic instability .
Research Implications
- Therapeutic Potential: The target compound’s dual hydroxyl/glucosyl substituents position it as a candidate for anti-inflammatory or anticancer applications, leveraging NF-κB and HIF-1α modulation .
- Synthetic Challenges : Stereochemical complexity (10+ defined stereocenters) necessitates advanced synthesis techniques, as seen in glycosylation protocols () .
- Natural Occurrence : Identified in Lungwort extracts (), it may contribute to traditional medicinal effects, warranting further phytochemical studies .
Preparation Methods
Pauson-Khand Reaction
The Pauson-Khand reaction is widely employed to construct the bicyclic cyclopenta[c]pyran skeleton. For example, enyne substrates such as (±)-enyne 16 undergo cycloaddition with Co₂(CO)₈ and N-methylmorpholine N-oxide (NMO) to yield tricyclic enones (e.g., 17 ) in 79% yield. This method establishes the cis-fused ring system with precise stereocontrol, critical for iridoid derivatives.
Key Conditions :
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Catalyst: Co₂(CO)₈ (5–10 mol%)
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Oxidizing Agent: NMO
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Solvent: Dichloromethane or toluene
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Temperature: 25–80°C
Phosphine-Catalyzed [3+2] Cycloaddition
Triphenylphosphine-mediated [3+2] cycloaddition between γ-heteroatom-substituted enones and ethyl-2,3-butadienoate produces the cyclopenta[c]pyran core with >95% stereoselectivity. For instance, (S)-3b reacts with ethyl-2,3-butadienoate to form cycloadduct 4 in 63% yield.
Advantages :
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High regioselectivity
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Minimal byproduct formation
Glycosylation Strategies
Sm(OTf)₃-Mediated Acetal Cleavage
Tricyclic enones (e.g., 17 ) undergo acetal cleavage using Sm(OTf)₃ in methanol to generate cis-fused cyclopenta[c]pyran intermediates (e.g., 18a ) with 40–79% yields. This step is pivotal for introducing the glycosylation site.
Optimized Conditions :
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Lewis Acid: Sm(OTf)₃ (10 mol%)
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Alcohol: Methanol, allyl alcohol, or 4-pentene-1-ol
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Temperature: 25–50°C
Palladium-Catalyzed Glycosidic Bond Formation
Glycosylation of the cyclopenta[c]pyran core with protected glucose derivatives employs Pd₂(dba)₃·CHCl₃ (2.5 mol%) and triphenylphosphine. For example, coupling tricyclic enone 26 with a trichloroacetimidate donor yields β-glucoside 10 in 62% yield.
Critical Parameters :
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Protecting Groups: Benzoyl, acetyl, or picolinoyl
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Donor: Trichloroacetimidate or thioglycoside
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Stereoselectivity: β-configuration favored via neighboring group participation
Functional Group Modifications
Oxidation and Reduction
Esterification and Hydroxylation
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Methyl Ester Introduction : TMS-diazomethane methylates carboxylic acids (e.g., 7 → 8 ).
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Dihydroxylation : OsO₄ or Sharpless conditions introduce vicinal diols (e.g., 5a → 7a ).
Stereochemical Control and Characterization
Chiral Auxiliaries and Catalysts
Chiral lithium amides and palladium-Trost ligand systems enforce stereochemistry during cycloadditions and glycosylations. For example, kinetic resolution of rac-3b using a Pd-Trost catalyst achieves 92% enantiomeric excess.
Analytical Validation
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NMR Spectroscopy : 2D homo- and heteronuclear NMR (e.g., NOESY) confirm stereochemistry.
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X-Ray Crystallography : Resolves absolute configurations (e.g., CCDC 602636 for methyl 7-methylcyclopenta[c]pyran-4-carboxylate).
Comparative Data on Key Reactions
Challenges and Optimization
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Glycosylation Efficiency : Low yields in early attempts due to substrate decomposition (e.g., 10 → 11 ). Optimized by switching to cis-dihydropyran 25 , improving yields to 78%.
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Protecting Group Strategy : Benzoyl groups prevent undesired lactone ring modifications during glycosylation.
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Scalability : Continuous flow systems recommended for domino reactions to enhance throughput .
Q & A
Q. Best practices for computational modeling of structure-activity relationships (SAR)?
Q. How to ensure reproducibility in biological assays given its polyhydroxy structure?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
